Ruckerbactin is a catechol siderophore produced by the Gram-negative bacterium Yersinia ruckeri, the causative agent of enteric red mouth disease in salmonids []. Siderophores are small molecules with a high affinity for ferric iron (Fe3+), playing a crucial role in iron acquisition for bacterial growth and survival []. Ruckerbactin is structurally similar to the vanchrobactin class of siderophores, specifically identified as a diastereomer of trivanchrobactin produced by Vibrio campbellii [].
[(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid, commonly known as fosfomycin, is a natural phosphonic acid derivative featuring an epoxide group. This compound is notable for its role as an antimicrobial agent, particularly effective against a variety of bacterial infections. Fosfomycin was first isolated from the fermentation products of Streptomyces fradiae and Streptomyces viridochromogenes, and it has been utilized in clinical settings primarily for the treatment of urinary tract infections due to its unique mechanism of action and broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria .
Fosfomycin is produced by specific strains of Streptomyces, which are filamentous bacteria known for their ability to produce a wide range of bioactive compounds. The initial discovery of fosfomycin was linked to its production during the fermentation processes involving these organisms, which led to its development as an antibiotic .
Fosfomycin is classified as a phosphonic acid and falls under the category of beta-lactam antibiotics, although it does not possess a beta-lactam ring. Its chemical structure includes a phosphorus atom bonded to an epoxide group, which contributes to its antimicrobial properties. The compound is recognized for its ability to inhibit bacterial cell wall synthesis by targeting enolpyruvate transferase, an enzyme critical for peptidoglycan synthesis .
The synthesis of [(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid can be accomplished through various methods, including:
The chemical synthesis typically involves protecting groups to ensure selective reactions occur at desired sites on the molecule. The final steps usually require deprotection and purification processes such as crystallization or chromatography to isolate pure fosfomycin .
Fosfomycin has a molecular formula of C₃H₇O₄P and a molecular weight of approximately 138.06 g/mol. The structural representation includes:
The stereochemistry at the 2 and 3 positions (2R, 3R) indicates specific spatial arrangements that are crucial for its biological activity .
Fosfomycin participates in various chemical reactions, primarily related to its mechanism of action as an antibiotic:
The reaction kinetics can be influenced by factors such as pH, temperature, and the presence of other substrates or inhibitors in the environment. Studies have shown that fosfomycin's activity can be affected by modifications to its structure, particularly at the epoxide or phosphonic acid functionalities .
Fosfomycin exerts its antibacterial effect through:
Research indicates that fosfomycin's minimum inhibitory concentration (MIC) varies among different bacterial species but generally ranges from 0.125 mg/L to over 32 mg/L depending on resistance mechanisms present in target organisms .
These properties contribute significantly to its pharmacokinetics and suitability as an antibiotic agent in clinical applications .
Fosfomycin is primarily used as an antimicrobial agent with applications including:
The stereoselective construction of the epoxide ring in phosphonic acid derivatives represents a fundamental synthetic challenge for fosfomycin production. Key methodologies have been developed to achieve this critical structural element with precise stereocontrol:
Nucleophilic Epoxidation: This approach utilizes phosphorus-stabilized carbanions for epoxide ring closure. Propargyl phosphate derivatives undergo base-mediated isomerization to allenyl phosphonates, which serve as substrates for electrophilic epoxidation. The use of peracids (e.g., peracetic acid or m-chloroperbenzoic acid) enables conversion to racemic fosfomycin precursors. Critical parameters include temperature control (-20°C to 0°C) and solvent selection (chlorinated or ethereal solvents) to prevent racemization and epoxide ring degradation [1] [7].
Sharpless Asymmetric Epoxidation: Modified Sharpless protocols employ titanium(IV) isopropoxide with diethyl tartrate catalysts for enantioselective epoxidation of allylic phosphonate precursors. The chiral ligands direct oxygen transfer to generate the (2R,3R) configuration with enantiomeric excesses exceeding 90%. Optimization studies demonstrate that molecular sieves (3Å) are essential for water exclusion, while substrate/catalyst ratios (typically 1:0.1-0.2 mol%) significantly impact stereoselectivity [1].
Metal-Catalyzed Epoxidation: Manganese-salen complexes provide an industrial alternative for stereocontrolled epoxidation. Jacobsen-type catalysts (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) enable epoxidation of propenylphosphonic acid derivatives with up to 88% ee. Recent advances utilize hydrogen peroxide as a green oxidant instead of iodosylbenzene, maintaining stereoselectivity while reducing metal contamination risks in pharmaceutical intermediates [7].
Table 1: Comparative Analysis of Epoxidation Methods for Fosfomycin Synthesis
Methodology | Reagent System | Temperature Range | Stereoselectivity (ee) | Industrial Viability |
---|---|---|---|---|
Nucleophilic Epoxidation | m-CPBA/NaHCO₃ | -20°C to 0°C | Racemic | Moderate |
Sharpless Asymmetric | Ti(OiPr)₄/(+)-DET/tBuOOH | -30°C | 90-94% | Low (cost constraints) |
Manganese-Salen Catalysis | Mn(III)-salen/H₂O₂ | 0-25°C | 85-88% | High |
The biological activity of fosfomycin resides predominantly in the (1R,2S) absolute configuration (equivalent to (2R,3R) in oxirane numbering), necessitating precise stereochemical control during synthesis:
Chiral Auxiliary Approaches: Diastereoselective epoxidation employs menthol-derived phosphonate esters. The bulky isopropyl group of the menthyl moiety directs facial selectivity during epoxidation, yielding the (2R,3R) diastereomer with 8:1 selectivity. Subsequent hydrolysis cleaves the chiral auxiliary without epimerization when conducted below pH 8.0. Drawbacks include multi-step auxiliary introduction/removal and yield losses (typically 25-30%) during purification [1].
Asymmetric Catalytic Hydrogenation: Stereodivergent routes utilize chiral rhodium catalysts (e.g., DuPhos-Rh complexes) for enantioselective reduction of α,β-unsaturated phosphonate precursors. Catalyst tuning enables selective production of either (2R,3R) or (2S,3R) isomers:
Kinetic Resolution: Lipase-mediated enzymatic resolution (e.g., Candida antarctica Lipase B) selectively acetylates the (2S,3R) enantiomer of racemic fosfomycin esters. The unreacted (2R,3R)-enriched fraction is recovered with >99% ee after 48-72 hours at 30°C, though maximum theoretical yield is limited to 50%. Immobilized enzyme systems enable continuous processing, improving throughput for commercial production [3].
Industrial-scale fosfomycin production frequently employs classical resolution via diastereomeric salts due to operational simplicity and scalability:
Chiral Amine Selection: Resolution efficiency depends critically on amine counterion structure. Primary amines with rigid aromatic groups (e.g., (R)-1-phenylethylamine) form crystalline salts with preferential precipitation of the (2R,3R) enantiomer complex. Systematic screening reveals that tertiary amines like cinchonidine derivatives provide superior differentiation – the alkaloid's quinuclidine nitrogen and hydroxyl group engage in dual hydrogen bonding with the phosphonate anion, amplifying diastereomeric excess to 97% [3] [5].
Solvent Optimization: Crystallization solvent polarity dramatically impacts resolution efficiency. Binary solvent systems (e.g., isopropanol/water 85:15 v/v) achieve optimal solubility differentials between diastereomeric salts. Process analytical technology (PAT) monitoring identifies the metastable zone width to prevent uncontrolled nucleation. Typical parameters include:
Recycling Strategies: Mother liquors undergo basification (pH >10) to recover the resolving agent, followed by racemization of the unwanted enantiomer using catalytic palladium (5% Pd/C) under hydrogen atmosphere. Racemization conditions (80-100°C, 30-50 psi H₂) convert the (2S,3R) enantiomer to the racemate without phosphonate ester hydrolysis, enabling iterative recycling that increases overall yield to 78-82% from theoretical 50% [5].
Table 2: Performance Characteristics of Diastereomeric Resolution Agents
Resolving Agent | Solvent System | Diastereomeric Excess | Yield (%) | Recyclability |
---|---|---|---|---|
(R)-1-Phenylethylamine | Ethanol/Water (90:10) | 84% | 38 | Limited |
Cinchonidine | Isopropanol/Water (85:15) | 99.1% | 42 | High |
Quinidine | Acetone/Water (70:30) | 96.3% | 40 | Moderate |
Brucine | Methanol/Water (80:20) | 92.5% | 35 | Low |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: